CID 45480496
Overview
Description
The compound with the identifier “CID 45480496” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 45480496 involves multiple synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further reacted under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CID 45480496 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the chemical structure of the compound.
Substitution: Substitution reactions involving common reagents can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water radical cations for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, avoiding the use of harsh chemicals or extreme temperatures.
Major Products Formed
The major products formed from the reactions of this compound include quaternary ammonium cations and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 45480496 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of CID 45480496 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
CID 45480496 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance and potential.
Properties
InChI |
InChI=1S/C4H12BO4.Li/c1-6-5(7-2,8-3)9-4;/h1-4H3;/q-1; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCMJLEYKIDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[B-](OC)(OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BLiO4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670410 | |
Record name | PUBCHEM_45480496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6867-35-2 | |
Record name | PUBCHEM_45480496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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